molecular formula C9H5ClN2O2 B083797 4-Chloro-6-nitroquinoline CAS No. 13675-94-0

4-Chloro-6-nitroquinoline

Cat. No. B083797
CAS RN: 13675-94-0
M. Wt: 208.6 g/mol
InChI Key: FLKFKUSJAFUYDU-UHFFFAOYSA-N
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Description

4-Chloro-6-nitroquinoline is a chemical compound that belongs to the quinoline family. It is synthesized through a multi-step process involving cyclization, nitration, and chlorination, starting from basic aniline derivatives. This compound serves as a pivotal intermediate in the synthesis of various chemical entities, especially in pharmaceutical and material sciences.

Synthesis Analysis

The synthesis of 4-Chloro-6-nitroquinoline involves a stepwise approach, starting from cheaper raw materials under mild conditions to achieve high yield. Typically, the process includes steps such as cyclization of aniline derivatives, followed by nitration and chlorination to introduce the nitro and chloro groups at the respective positions on the quinoline ring (Lei Zhao, Fei Lei, & Yuping Guo, 2017).

Molecular Structure Analysis

The molecular structure of 4-Chloro-6-nitroquinoline has been analyzed through various techniques such as NMR and mass spectrometry, confirming the presence and position of the chloro and nitro groups attached to the quinoline nucleus. Crystallographic studies provide insights into the hydrogen bonding and molecular packing in the crystal lattice, which is crucial for understanding its reactivity and interaction with other molecules.

Chemical Reactions and Properties

4-Chloro-6-nitroquinoline undergoes various chemical reactions, reflecting its reactivity due to the presence of electron-withdrawing groups. It can participate in nucleophilic substitution reactions, form complexes with acids, and serve as a starting material for further functionalization. The nitro group, in particular, makes it a candidate for reduction reactions, leading to amino derivatives used in further chemical synthesis.

Physical Properties Analysis

The physical properties of 4-Chloro-6-nitroquinoline, such as solubility, melting point, and crystal structure, are determined by its molecular structure. These properties are crucial for its handling and application in different chemical processes. The presence of chloro and nitro groups affects its polarity, solubility in various solvents, and interaction with other compounds.

Chemical Properties Analysis

Chemically, 4-Chloro-6-nitroquinoline is characterized by its potential for undergoing various organic reactions. Its chemical properties are significantly influenced by the nitro and chloro substituents, which activate the quinoline ring towards nucleophilic substitution. This reactivity is exploited in synthesizing a wide range of derivatives with potential biological and industrial applications.

  • (Lei Zhao, Fei Lei, & Yuping Guo, 2017)
  • Additional references and details can be found in the linked studies, offering a comprehensive analysis of 4-Chloro-6-nitroquinoline's synthesis, structure, and properties.

Scientific Research Applications

  • Medicinal Chemistry
    • Quinoline derivatives are utilized in various areas of medicine .
    • They are present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
    • Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
    • Among the tested compounds, 6-chloro-4-oxo-N′-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide (47) and 6-chloro-4-oxo-N′-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide (48) demonstrated potent antiproliferative activity against cancer cells, with IC 50 values of 1.92 and 5.18 μM, respectively, compared with doxorubicin as standard .
  • Synthesis of Heterocyclic Compounds

    • Nitroquinolines, including 4-Chloro-6-nitroquinoline, are used in the synthesis of polynuclear heterocyclic compounds .
    • The target structures are formed by addition, substitution, as well as rearrangement reactions .
    • For example, the Bartoli synthesis reaction, the key step of which is the [3,3]-sigmatropic rearrangement, served as the basis for the synthesis of 4-chloro-3H-pyrrolo[2,3-c]quinoline .
    • The [3+3] annulation of benzyl-type carbanions to 6-nitroquinoline in the presence of DBU and trialkyl chlorosilanes occurred under mild conditions with the formation of tetra- and pentacyclic azaarenes .
  • Pharmaceutical Applications

    • Quinoline derivatives, including 4-Chloro-6-nitroquinoline, have been found to have potent antiproliferative activity against cancer cells .
    • For instance, 6-chloro-4-oxo-N′-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide and 6-chloro-4-oxo-N′-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide demonstrated potent antiproliferative activity against cancer cells, with IC 50 values of 1.92 and 5.18 μM, respectively, compared with doxorubicin as standard .
  • Industrial Chemistry

    • Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
    • They are used in the production of dyes, catalysts, materials, and in refineries .
    • There are societal expectations that synthetic and medicinal chemists should produce greener and more sustainable chemical processes .
  • Food Industry

    • Quinoline derivatives are utilized in the food industry .
    • They are used in the production of food colorants and additives .
  • Electronics

    • Quinoline derivatives are used in the electronics industry .
    • They are used in the production of electronic components and devices .

Safety And Hazards

The safety information for 4-Chloro-6-nitroquinoline includes several hazard statements: H302-H315-H319-H335 . Precautionary measures include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

4-chloro-6-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-8-3-4-11-9-2-1-6(12(13)14)5-7(8)9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKFKUSJAFUYDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10301853
Record name 4-Chloro-6-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10301853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-nitroquinoline

CAS RN

13675-94-0
Record name 13675-94-0
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chloro-6-nitroquinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-6-nitroquinoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
JCE Simpson, PH Wright - Journal of the Chemical Society (Resumed), 1948 - pubs.rsc.org
… the constitution of the main product as 4-chloro-6-nitroquinoline by converting it into 6-nitro-4-… 4-Chloro-6-nitroquinoline was also converted by standard methods into 6-nitro-4anilino- …
Number of citations: 9 pubs.rsc.org
JCE Simpson, PH Wright - Journal of the Chemical Society (Resumed), 1948 - pubs.rsc.org
… with dilute acetic acid, followed by conversion into the hydrochlorides, yielded 6-nitro-4-aminoquinoline (111) , identical with the compound prepared from 4-chloro-6-nitroquinoline (…
Number of citations: 0 pubs.rsc.org
E Chrobak, A Maślankiewicz, M Chyćko… - … , Sulfur, and Silicon …, 2012 - Taylor & Francis
Full article: Preparation and Oxidative-Chlorination Splitting of Nitro Derivatives OF 1,4-Dithiino[2,3-C:5,6-C′]Diquinoline as a Source of 4-Substituted 5- and 8-Nitro-3-…
Number of citations: 2 www.tandfonline.com
K Fukui, A Imamura, C Nagata - Bulletin of the Chemical Society of …, 1960 - journal.csj.jp
For the purpose of the elucidation of the reaction mechanism involved in the early stage of fungicidal action off quinoline-and pyridine-N-oxide derivatives, the present authors have …
Number of citations: 28 www.journal.csj.jp
JS Morley, JCE Simpson - Journal of the Chemical Society (Resumed), 1948 - pubs.rsc.org
… is in reaIity 4-chloro-6-nitroquinoline : we have confirmed this, and have also found that the nitration produces small amounts of 8-nitro-4-hydroxyquinoline. …
Number of citations: 4 pubs.rsc.org
AR Surrey, RA Cutler - Journal of the American Chemical Society, 1951 - ACS Publications
… 4- Chloro-6-nitroquinoline.—The nitration procedure was adapted from that used by … Three grams of purified 4-chloro-6-nitroquinoline was reduced catalytically to give 1.95 g. of …
Number of citations: 23 pubs.acs.org
MM Rapport, K Meyer, A Linker - Journal of the American …, 1951 - ACS Publications
… 4- Chloro-6-nitroquinoline.—The nitration procedure was adapted from that used by … Three grams of purified 4-chloro-6-nitroquinoline was reduced catalytically to give 1.95 g. of …
Number of citations: 87 pubs.acs.org
GM Bennett, PC Crofts, DH Hey - Journal of the Chemical Society …, 1949 - pubs.rsc.org
… A mixture of 4-chloro-6-nitroquinoline (2.5 g.) and p-chloroaniline (1.5 g.) was heated for 10 minutes over a flame. The product was dissolved in glacial acetic acid, diluted …
Number of citations: 4 pubs.rsc.org
PE Macey, JCE Simpson - Journal of the Chemical Society (Resumed), 1952 - pubs.rsc.org
… McIntyre that interaction of 4-chloro-6-nitroquinoline, phenol, and ammonia affords excellent yields of either 6-nitr o-4-phenoxy- or 4-amino-6-nitro-quinoline, according to whether a …
Number of citations: 0 pubs.rsc.org
RH Baker, GR Lappin, CJ Albisetti Jr… - Journal of the American …, 1946 - ACS Publications
… Nitro-4-quinolinol and 4-Chloro-6-nitroquinoline.— The finely powdered silver salt prepared from 15 g. (0.064 mole) of3-carboxy-6-nitro-4-quinolinol by theabove described method was …
Number of citations: 18 pubs.acs.org

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